molecular formula C16H14O5 B1665722 Alpinone CAS No. 480-13-7

Alpinone

Cat. No. B1665722
CAS RN: 480-13-7
M. Wt: 286.28 g/mol
InChI Key: QPOCKDYYXFOBCM-UHFFFAOYSA-N
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Description

Alpinone is an anti-inflammatory.

Scientific Research Applications

Antiviral and Immunomodulatory Effects in Aquatic Species

Alpinone, a flavonoid derived from Heliotropium huascoense, shows promising antiviral activity against infectious salmon anemia virus (ISAV) in Atlantic salmon. It acts as a positive regulator of the immune response in salmon kidney cells by upregulating genes involved in antiviral pathways. This includes the upregulation of IFNa, Mx gene, RIG-I, and MDA5, indicating potential as an antiviral and immunomodulatory agent in fish (Benavides et al., 2021). Another study showed that Alpinone can increase the transcriptional expression of several cytokines, enhancing the immune response against viral infections in Atlantic salmon (Valenzuela et al., 2018).

Anti-inflammatory Properties

Alpinone 3-acetate, derived from Alpinia japonica, has been found to have significant anti-inflammatory effects. It inhibits inflammation in a mouse model and shows similar bioactivities to hydrocortisone, indicating its potential as a medicinal alternative for treating inflammatory conditions (Kakegawa et al., 2016).

Immunostimulatory Activity in Mammalian Cells

Alpinone also exhibits immunostimulatory effects in mammalian cells. It has been shown to increase the expression of pro-inflammatory cytokine transcripts in salmonid and stimulate reactive oxygen species production in macrophages, leading to increased proliferation of these cells (Espinoza et al., 2017).

Neuroprotective and Antioxidant Effects

Research on Alpinia oxyphylla, which contains sesquiterpenes similar to Alpinone, indicates significant neuroprotective activity. This includes enhancing cognitive performance, reducing oxidative stress, and regulating inflammatory responses in the brain, suggesting potential therapeutic applications in neurological conditions (Shi et al., 2014).

Anticancer Properties

Alpinumisoflavone, a compound related to Alpinone, demonstrates anticancer properties in various cancer cells, including ovarian cancer. It disrupts critical cellular structures and pathways, leading to apoptosis and inhibition of cancer cell growth (Hong et al., 2022). Another study showed that Alpinumisoflavone could suppress hepatocellular carcinoma cell growth through mechanisms like inducing pyroptosis (Zhang et al., 2020).

Hepatoprotective Effects

Alpinia oxyphylla has also demonstrated hepatoprotective effects, suggesting the potential of Alpinone in protecting against liver damage. This includes ameliorating hepatic injury and oxidative stress induced by toxic substances like CCl4 (Zhang et al., 2017).

properties

IUPAC Name

3,5-dihydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCKDYYXFOBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963978
Record name 3,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpinone

CAS RN

480-13-7
Record name Alpinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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